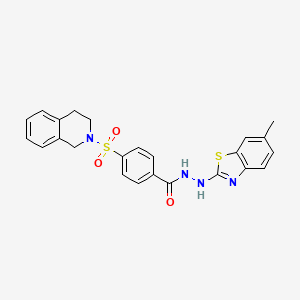

N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide

Description

N'-(6-Methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide is a benzothiazole-based hydrazide derivative featuring a tetrahydroisoquinoline sulfonyl group. This compound combines a benzothiazole core—a heterocycle known for antimicrobial and antitumor properties—with a sulfonylated tetrahydroisoquinoline moiety, which may enhance binding affinity and solubility. Below, we compare its structural and functional attributes with analogous compounds reported in recent literature.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-16-6-11-21-22(14-16)32-24(25-21)27-26-23(29)18-7-9-20(10-8-18)33(30,31)28-13-12-17-4-2-3-5-19(17)15-28/h2-11,14H,12-13,15H2,1H3,(H,25,27)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDUUULVTIQJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide is a complex organic compound with potential biological activity. This compound's structure suggests it may exhibit various pharmacological effects due to the presence of both benzothiazole and tetrahydroisoquinoline moieties. This article reviews the biological activities associated with this compound based on available research findings.

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Research indicates that compounds containing benzothiazole derivatives often exhibit antimicrobial properties. The specific activity of this compound against various bacteria and fungi has not been extensively documented but is suggested by structural analogs.

-

Anticancer Potential :

- Studies on related compounds have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar functional groups have shown effectiveness against breast cancer and leukemia cell lines . Further investigation into this compound could reveal its potential as an anticancer agent.

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The structure of this compound suggests a multi-target profile due to its complex arrangement:

- The benzothiazole ring is often linked to antimicrobial and anticancer activities.

- The tetrahydroisoquinoline moiety contributes to neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of benzothiazole and isoquinoline can serve as multi-target-directed ligands (MTDLs) for neurodegenerative diseases complicated by depression. Specifically, compounds synthesized from benzothiazole–isoquinoline derivatives exhibited significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE). Among these, certain derivatives showed promising results in reducing immobility time in the forced swim test (FST), indicating potential antidepressant effects .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Research has demonstrated that benzothiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values comparable to established chemotherapeutic agents in human colon cancer and hepatocellular carcinoma models . The exploration of this compound may lead to the development of new anticancer therapies.

Enzyme Inhibition Studies

In vitro assays have been conducted to evaluate the inhibitory potency of N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide against key enzymes involved in neurological disorders. The findings suggest that certain derivatives can effectively inhibit MAO-B and butyrylcholinesterase (BuChE), which are crucial targets for treating Alzheimer's disease .

Antimicrobial Effects

The compound's benzothiazole moiety has been linked to antimicrobial activity. Studies on related compounds indicate that modifications can enhance their effectiveness against various bacterial strains. This opens avenues for developing new antimicrobial agents based on the benzothiazole framework .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

The target compound’s structure is distinguished by three key components:

Tetrahydroisoquinoline sulfonyl group: Unlike simpler aryl sulfonyl groups (e.g., fluorophenyl in ), this bicyclic system may improve membrane permeability and selectivity for neurological targets.

Hydrazide functional group : Shared with other derivatives (–4), this group enables Schiff base formation or metal chelation, critical for enzyme inhibition.

Table 1: Structural Comparison of Analogous Compounds

Table 2: Spectral Data Comparison

Functional Group Analysis

- Sulfonyl Group: The tetrahydroisoquinoline sulfonyl group in the target compound likely enhances lipophilicity and CNS penetration compared to fluorophenyl () or halogenated aryl sulfonyls () .

- Hydrazide Linker : Common to all compared compounds, this group facilitates hydrogen bonding and metal coordination, crucial for enzyme inhibition (e.g., carbonic anhydrase or urease) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide, and what analytical techniques are critical for confirming its structural integrity?

- Methodology :

- Synthesis : Multi-step protocols often involve coupling benzothiazole derivatives with tetrahydroisoquinoline sulfonyl intermediates under reflux conditions. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions using catalysts like triethylamine or HOBt (1-hydroxybenzotriazole) .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying proton environments and carbon frameworks. For instance, aromatic protons in benzothiazole rings typically resonate between δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and stereochemical details, as demonstrated in structurally analogous benzothiazin derivatives .

Q. How can researchers validate the purity and stability of this compound under different storage conditions?

- Methodology :

- Chromatography : Use HPLC or TLC (e.g., silica gel plates with ACN:MeOH 1:1) to monitor purity and degradation products .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 279–281°C for related thiazole derivatives) and phase transitions .

- Stability Studies : Accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH) over 1–6 months, with periodic NMR/MS analysis to detect decomposition .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic yield of this compound while minimizing side-product formation?

- Methodology :

- Design of Experiments (DoE) : Employ factorial design to assess variables (e.g., solvent polarity, reaction time, catalyst loading). For example, optimizing amide bond formation using DMF as a solvent at 80°C with 1.2 eq. of coupling agents .

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, enabling early detection of intermediates/byproducts .

- Green Chemistry Approaches : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Q. How should discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts) be systematically investigated?

- Methodology :

- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent Modeling : Use COSMO-RS or implicit solvent models to account for solvent-induced shifts in NMR .

- Dynamic NMR : For flexible moieties (e.g., tetrahydroisoquinoline sulfonyl groups), variable-temperature NMR can resolve rotational barriers or tautomeric equilibria .

Q. What in vitro assays are most appropriate for evaluating the biological activity of this compound, and how should conflicting results from different assay models be reconciled?

- Methodology :

- Assay Selection : Prioritize target-specific assays (e.g., antioxidant activity via DPPH radical scavenging for benzothiazole derivatives ; enzyme inhibition assays for sulfonamide-containing compounds).

- Data Reconciliation :

- Dose-Response Curves : Compare IC₅₀ values across assays (e.g., cell-free vs. cell-based systems) to identify assay-specific artifacts.

- Orthogonal Validation : Confirm activity using complementary techniques (e.g., fluorescence polarization for binding affinity, SPR for kinetic parameters) .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins, resolving discrepancies between assay outcomes .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.